(E)-Methyl 3-(2-nitrophenyl)acrylate
Overview
Description
(E)-Methyl 3-(2-nitrophenyl)acrylate, also known as MNP, is a common organic compound used for a variety of purposes in scientific research. It is a nitro-containing compound belonging to the acrylate family, and is used in a variety of applications, including synthetic organic chemistry, materials science, and biochemistry. MNP is a versatile compound, with a wide range of applications in the lab.
Scientific Research Applications
Synthesis and Biological Activity
(E)-Methyl 3-(2-nitrophenyl)acrylate has been synthesized via modification of methyl trans-cinnamate, demonstrating potential in enhancing biological activity. Research has shown that this compound exhibits cytotoxic activity against P388 Murine Leukemia cells, indicating its potential use in cancer research and treatment. The compound's structure was confirmed using various spectroscopic methods, and its biological activity was specifically assessed against leukemia cells (Ernawati & Khoirunni’mah, 2015).
Electrochemical Study and Anticancer Properties
Electrochemical experiments with this compound have been conducted to understand its behavior in different media. The compound shows typical reduction behavior of nitroaromatics and has been identified as a bioreductive agent with potential glutathione depleting function. This electrochemical behavior is crucial in understanding the anticancer activity of the compound (Goulart et al., 2007).
Polymer Synthesis and Characterization
This compound has been used in the synthesis of copolymers with styrene. These copolymers were characterized using various techniques, including spectroscopy and thermogravimetric analyses, to determine their molecular weights and thermal properties. This research is significant for developing new materials with specific desired properties (Thamizharasi et al., 1996).
Electrochemical Behavior on Glassy Carbon Electrode
The electrochemical behavior of this compound on a glassy carbon electrode has been studied, revealing its irreversible reduction and the formation of reduction products. This research provides insights into the electrochemical properties of the compound, which can be vital in various applications, including sensor development and electrochemical analysis (Shah et al., 2009).
Properties
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-43-1 | |
Record name | NSC4156 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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